5-Methyl-6-(methyl(phenyl)amino)nicotinic acid 5-Methyl-6-(methyl(phenyl)amino)nicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15849917
InChI: InChI=1S/C14H14N2O2/c1-10-8-11(14(17)18)9-15-13(10)16(2)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18)
SMILES:
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol

5-Methyl-6-(methyl(phenyl)amino)nicotinic acid

CAS No.:

VCID: VC15849917

Molecular Formula: C14H14N2O2

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-6-(methyl(phenyl)amino)nicotinic acid -

Description

5-Methyl-6-(methyl(phenyl)amino)nicotinic acid is a chemical compound with the molecular formula C14_{14}H14_{14}N2_{2}O2_{2}, and a molecular weight of 242.27 g/mol . It is a derivative of nicotinic acid, featuring a methyl group and a methyl(phenyl)amino group attached to the pyridine ring structure. This compound is recognized for its potential biological activities and therapeutic applications, particularly in medicinal chemistry.

Synthesis Methods

The synthesis of 5-Methyl-6-(methyl(phenyl)amino)nicotinic acid can be achieved through various chemical methods involving nicotinic acid derivatives and appropriate reagents such as anilines or their derivatives. These reactions typically involve multi-step processes that may include condensation reactions, substitution reactions, or other organic transformations.

Synthesis StepDescription
Starting MaterialNicotinic Acid Derivatives
ReagentsAniline Derivatives (e.g., N-methylaniline for methyl(phenyl))
ConditionsVarying temperatures, solvents (e.g., ethanol), catalysts

Biological Activities

Research indicates that 5-Methyl-6-(methyl(phenyl)amino)nicotinic acid exhibits diverse biological activities due to its structural complexity:

  • Interaction Studies: Preliminary studies suggest interactions with various receptors and enzymes involved in cellular signaling pathways.

  • Potential Applications: The compound has potential applications in drug design due to its ability to modify biological activity or specificity.

  • Comparison with Analogues:

    • 5-Methyl Nicotinic Acid: Simpler structure with fewer functional groups.

    • 5-Methyl-6-(phenylamino)nicotinic Acid: Lacks the methyl substitution on the amino group.

    • These analogues provide insights into how structural modifications affect bioactivity.

Structural Similarities and Differences

The unique combination of functional groups in 5-Methyl-6-(methyl(phenyl))aminonicotinic acid enhances its bioactivity compared to simpler analogs like those lacking specific substitutions:

Compound NameMolecular FormulaKey Features
5-Methylnicotinic AcidC7H7NO2Simpler structure
Methyl 5-methylnicotateC8H9NO2Esterified form
Substituted Phenylaninonic AcidsVariedKnown for therapeutic uses as potassium channel modulators

Table: Comparison of Nicotic Acid Derivatives

text
+-------------------------------+-----------------------+-----------------------------------------------+ |: :|: :|: :| :| Compound :| Molecular Formula :| Key Features :| :+===============================:+:=====================:+:=============================================:+ :| Metyl Phenylaninonate :|: C15H12N2O3 :|: Anti-inflammatory properties :| :| Substituted Phenylaninonates :|: Varied :|: Potassium channel modulators :| :| Metyl Methylnicotinate :|: C8H9NO2 :| Esterified form; pharmacological effects :| +:-------------------------------+:---------------------+:---------------------------------------------+
Product Name 5-Methyl-6-(methyl(phenyl)amino)nicotinic acid
Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
IUPAC Name 5-methyl-6-(N-methylanilino)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C14H14N2O2/c1-10-8-11(14(17)18)9-15-13(10)16(2)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18)
Standard InChIKey PVJAVICIXRGSDE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN=C1N(C)C2=CC=CC=C2)C(=O)O
PubChem Compound 79884610
Last Modified Aug 09 2024

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